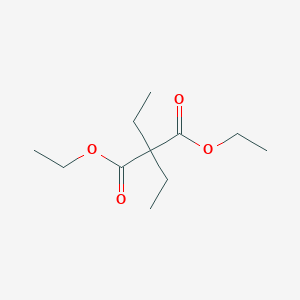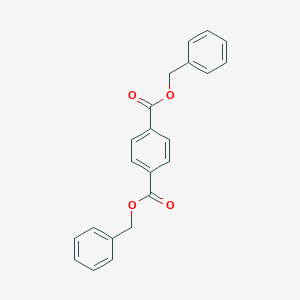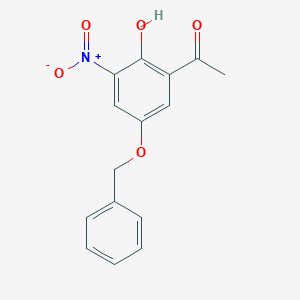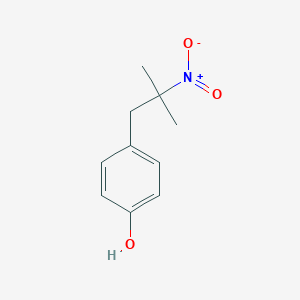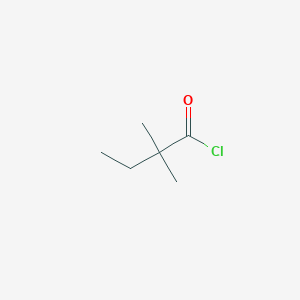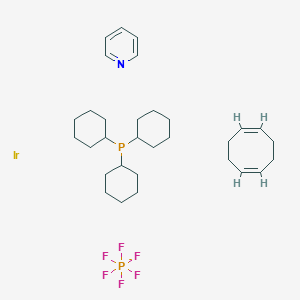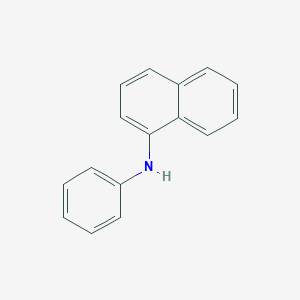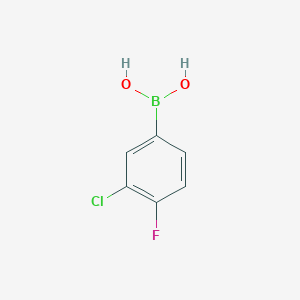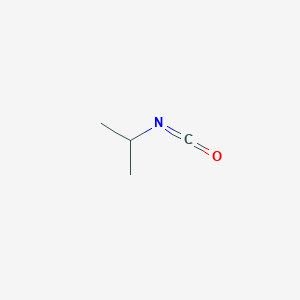
异丙基异氰酸酯
概述
描述
Isopropyl isocyanate, also known as 2-isocyanatopropane or propan-2-yl isocyanate, is an organic compound with the molecular formula C₄H₇NO. It is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis. The compound is characterized by the presence of an isocyanate group (−N=C=O) attached to an isopropyl group.
科学研究应用
Isopropyl isocyanate is utilized in various scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of O-aryl N-isopropylcarbamates and other derivatives.
Stereoisomeric Analysis: Employed as a derivatization reagent for the stereoisomeric analysis of secondary alcohols.
作用机制
Target of Action
Isopropyl isocyanate primarily targets nucleophilic sites in biological molecules, such as proteins and nucleic acids. The compound reacts with amino groups in proteins, leading to the formation of urea derivatives. This interaction can alter protein function and structure, impacting various cellular processes .
) reacts with nucleophiles like amines, hydroxyls, and thiols. This reaction forms stable carbamate or urea linkages, modifying the target molecules. .Biochemical Pathways
The biochemical pathways affected by isopropyl isocyanate include those involving protein synthesis and degradation. By modifying proteins, the compound can interfere with the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins. Additionally, it can affect signaling pathways that rely on specific protein interactions, potentially disrupting cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of isopropyl isocyanate involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed through inhalation or dermal exposure. It is distributed throughout the body, with a preference for tissues rich in nucleophilic sites. Metabolism primarily occurs in the liver, where it is converted to less reactive metabolites. Excretion is mainly via urine .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of isopropyl isocyanate. Higher temperatures can increase the reactivity of the compound, while extreme pH levels can affect its stability. The presence of other nucleophilic compounds can compete with biological targets, potentially reducing the compound’s efficacy.
: Catalyzed reaction of isocyanates (RNCO) with water : Chemoselective Hydroboration of Isocyanates Catalyzed by Commercially Available NaH : Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and … : Catalyzed reaction of isocyanates (RNCO) with water : Chemoselective Hydroboration of Isocyanates Catalyzed by Commercially Available NaH : Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and …
准备方法
Synthetic Routes and Reaction Conditions: Isopropyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: The most common industrial method involves the reaction of isopropylamine with phosgene (COCl₂) to produce isopropyl isocyanate and hydrochloric acid (HCl).
Non-Phosgene Methods: Alternative methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by thermal decomposition of the resulting carbamate.
Oxidation of Isonitriles: Another method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.
Industrial Production Methods: The industrial production of isopropyl isocyanate predominantly relies on the phosgenation process due to its efficiency and scalability. due to the hazardous nature of phosgene, there is ongoing research into safer, non-phosgene methods for large-scale production .
化学反应分析
Isopropyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes into carbon dioxide and isopropylamine.
Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols, catalyzed by tertiary amines or metal salts.
Reaction with Amines: Produces substituted ureas when reacted with primary or secondary amines.
Rearrangement Reactions: Undergoes Curtius, Schmidt, and Lossen rearrangements to form different isocyanate derivatives.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols and Amines: For forming urethanes and substituted ureas.
Catalysts: Tertiary amines, tin, iron, and mercury salts for catalyzing reactions with alcohols and amines.
Major Products:
Carbamic Acid: From hydrolysis.
Urethanes (Carbamates): From reactions with alcohols.
Substituted Ureas: From reactions with amines.
相似化合物的比较
- Ethyl Isocyanate: Similar in structure but with an ethyl group instead of an isopropyl group.
- Butyl Isocyanate: Contains a butyl group, leading to different reactivity and applications.
- Phenyl Isocyanate: Contains a phenyl group, making it more aromatic and less reactive than isopropyl isocyanate .
属性
IUPAC Name |
2-isocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLTVFIVJMCNBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Record name | ISOPROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3712 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061976 | |
| Record name | Propane, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl isocyanate appears as a colorless liquid with a pungent odor. Insoluble in water. Very toxic by ingestion and inhalation. Vapors are heavier than air. Used to make other chemicals., Colorless liquid with a pungent odor; [CAMEO] | |
| Record name | ISOPROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3712 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9427 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1795-48-8 | |
| Record name | ISOPROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3712 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1795-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001795488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Propane, 2-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 2-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and available spectroscopic data for isopropyl isocyanate?
A1: Isopropyl isocyanate has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol. Spectroscopic studies, including microwave, infrared, and Raman spectroscopy, have been conducted to elucidate its structure and vibrational assignments. [] Notably, electron diffraction investigations have provided insights into the molecular structures of isopropyl isocyanate and its sulfur analog, isopropyl isothiocyanate. []
Q2: Can you describe a novel method for synthesizing isopropyl isocyanate?
A2: One efficient method involves a two-step process starting with readily available phenols. [] First, the phenol is reacted with isopropyl isocyanate to form an O-aryl N-isopropylcarbamate. This intermediate then undergoes directed ortho-lithiation followed by a reaction with a formylating agent to yield the desired salicylaldehyde. This approach offers a straightforward route to these valuable compounds.
Q3: How is gas chromatography employed in the analysis of isopropyl isocyanate?
A3: Gas chromatography, utilizing a hydrogen flame ionization detector and a polyethylene glycol 20000 stationary phase, allows for the quantitative analysis of isopropyl isocyanate. Butyl acetate serves as an effective internal standard in this method. [] This technique enables accurate determination of isopropyl isocyanate content, demonstrating its applicability in analytical chemistry.
Q4: What are the potential applications of isopropyl isocyanate in material science?
A4: Isopropyl isocyanate serves as a valuable precursor in the synthesis of hafnium carbamates, specifically tetrakis-N,O-dialkylcarbamato hafnium(IV). [] These hafnium compounds exhibit favorable thermal properties, making them promising candidates for the low-temperature growth of hafnium dioxide (HfO2) thin films using techniques like metal-organic chemical vapor deposition (MOCVD).
Q5: How does the structure of isopropyl isocyanate relate to its reactivity with metal ions?
A5: Studies employing Fourier transform ion cyclotron resonance (FTICR) mass spectrometry have investigated the gas-phase reactions of isopropyl isocyanate with metal ions ranging from Ti+ to Zn+. [] While Cr+ to Zn+ primarily induce the loss of propene and HNCO, mimicking simple pyrolysis, Ti+ and V+ lead to combined decarbonylation/demethanation, forming acetonitrile complexes. This selectivity arises from the high binding energies of Ti+ and V+ to the intermediate nitrenes formed during the reaction, highlighting the influence of metal-ligand interactions on reaction outcomes.
Q6: Has isopropyl isocyanate been explored in the context of CO2 capture and utilization?
A6: Yes, isopropyl isocyanate is among the fine chemicals identified as a potential product from utilizing captured CO2 as a feedstock. [] While this approach holds promise for reducing CO2 emissions and reliance on fossil fuels, further research and development are necessary to assess its economic viability and environmental impact fully.
Q7: What is the reaction mechanism of isopropyl isocyanate with hydroxyl radicals in the atmosphere?
A7: The gas-phase reaction of isopropyl isocyanate with hydroxyl radicals proceeds with a slight negative temperature dependence, indicating a barrierless hydrogen atom transfer process. [] This reaction has been studied both experimentally and computationally. Multilevel ab initio calculations suggest that hydrogen-bonded complexes between isopropyl isocyanate and OH radicals form in the reaction pathway. This reaction is important for understanding the atmospheric fate and lifetime of isopropyl isocyanate.
Q8: Are there examples of isopropyl isocyanate's use in organic synthesis?
A8: Isopropyl isocyanate finds utility in various organic transformations:
Q9: How does isopropyl isocyanate contribute to the synthesis of diphenylmethane diisocyanate compositions?
A9: Isopropyl isocyanate is a key component in the formulation of novel diphenylmethane diisocyanate compositions. These compositions, characterized by high stability, incorporate isopropyl isocyanate alongside diphenylmethane diisocyanate and other components like uretonimine-containing derivatives. [] The presence of isopropyl isocyanate contributes to the unique properties and applications of these compositions, highlighting its significance in polymer chemistry.
Q10: What are the applications of isopropyl isocyanate in peptide chemistry?
A10: Isopropyl isocyanate plays a crucial role in modifying peptides for analytical and synthetic purposes:
Q11: Are there any studies on the thermal behavior of compounds containing isopropyl isocyanate?
A11: While direct studies on isopropyl isocyanate's thermal behavior are limited within the provided research, investigations on related compounds like metoprolol tartrate, which contain similar functional groups, offer insights into potential thermal degradation pathways. [] Understanding such behavior is essential for safe handling and processing of isopropyl isocyanate and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
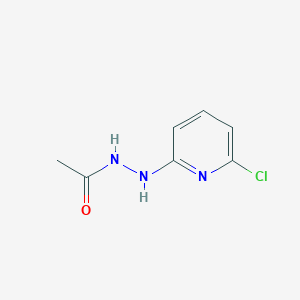
![(1R,2R,4S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B57932.png)
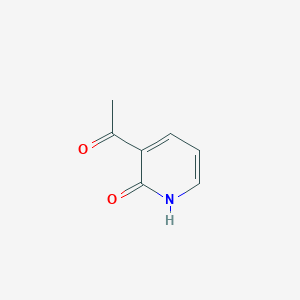
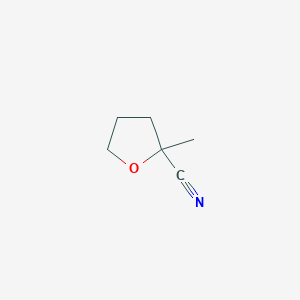
![8-Acetyl-6-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B57953.png)
